molecular formula C9H13ClN2O2S B11867612 tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate

tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate

Katalognummer: B11867612
Molekulargewicht: 248.73 g/mol
InChI-Schlüssel: ZWDDOWGZUMKBSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate: is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-4-methylthiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methylene chloride, chloroform, and alcohols, as well as catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate is used as a building block for the synthesis of various organic compounds. Its unique reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Biology and Medicine: In biology and medicine, this compound is used in the development of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for use in drug design and development, as well as in the synthesis of bioactive molecules .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the production of polymers and coatings .

Wirkmechanismus

The mechanism of action of tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate is unique due to the presence of the chlorine atom in the thiazole ring, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in scientific research and industrial applications .

Eigenschaften

Molekularformel

C9H13ClN2O2S

Molekulargewicht

248.73 g/mol

IUPAC-Name

tert-butyl N-(2-chloro-4-methyl-1,3-thiazol-5-yl)carbamate

InChI

InChI=1S/C9H13ClN2O2S/c1-5-6(15-7(10)11-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13)

InChI-Schlüssel

ZWDDOWGZUMKBSL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)Cl)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.